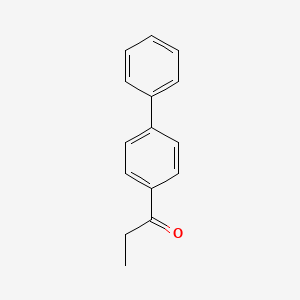

4-Propionylbiphenyl

Description

Contextual Significance of Biphenyl (B1667301) Derivatives in Chemical and Biological Research

Biphenyl derivatives constitute a crucial class of organic compounds, characterized by two phenyl rings linked via a single bond ontosight.airsc.orgresearchgate.netajgreenchem.comresearchgate.netnih.gov. The ability to introduce diverse functional groups onto these phenyl rings results in a vast array of compounds with varied chemical and biological properties. In chemical research, biphenyls serve as fundamental building blocks and versatile intermediates in the synthesis of complex molecules. They are integral to the development of pharmaceuticals, agrochemicals, dyes, and advanced materials, including liquid crystals and components for organic light-emitting diodes (OLEDs) rsc.orgresearchgate.netajgreenchem.comontosight.aitcichemicals.com. Their chemical reactivity often mirrors that of benzene, readily undergoing electrophilic substitution reactions rsc.org.

Biologically, biphenyl derivatives are recognized for their wide spectrum of pharmacological activities. Research has highlighted their potential in therapeutic applications such as anti-inflammatory, antimicrobial, antiviral, anticancer, anti-diabetic, analgesic, and antihypertensive properties researchgate.netajgreenchem.comresearchgate.netnih.govijsdr.orgontosight.ai. The biphenyl scaffold is a common structural motif found in numerous medicinally active compounds and natural products, contributing significantly to their therapeutic efficacy through interactions with various biological targets researchgate.netresearchgate.netnih.gov.

Overview of Scholarly Research Trajectories for 4-Propionylbiphenyl

The scholarly research surrounding this compound predominantly centers on its utility as an intermediate in organic synthesis and its potential applications in materials science and medicinal chemistry. Established synthetic routes, such as Friedel-Crafts acylation of biphenyl with propionyl chloride or Suzuki-Miyaura coupling reactions, are well-documented vulcanchem.comgoogle.com. Research efforts are directed towards leveraging this compound to construct more intricate organic structures and to synthesize derivatives with tailored properties for specific applications rsc.orgresearchgate.netontosight.ai.

In the field of materials science, this compound is recognized as a key building block for the synthesis of liquid crystals and other high-performance materials ontosight.aitcichemicals.com. Within the domain of biological research and drug discovery, studies suggest that this compound and its related compounds may possess valuable pharmacological activities. For instance, it has been investigated for its potential role as an aldose reductase inhibitor, which is relevant in the context of managing diabetic complications . Furthermore, its capacity to act as a ligand for specific proteins or enzymes, thereby modulating their activity, makes it a compound of interest in drug discovery processes . The characterization of this compound typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity researchgate.netchemicalbook.com.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37940-57-1 | tcichemicals.comontosight.aichemicalbook.comuni.luchembk.comavantorsciences.coma2bchem.com |

| IUPAC Name | 1-(biphenyl-4-yl)propan-1-one | ontosight.aiuni.lustackexchange.com |

| Synonyms | 4'-Phenylpropiophenone, p-Phenylpropiophenone | tcichemicals.comontosight.aichembk.com |

| Molecular Formula | C₁₅H₁₄O | tcichemicals.comontosight.aiuni.luchembk.comavantorsciences.com |

| Molecular Weight | 210.27 g/mol (or 210.28 g/mol ) | tcichemicals.comontosight.aiuni.luchembk.comavantorsciences.coma2bchem.com |

| Physical State | Crystalline solid | ontosight.aiavantorsciences.com |

| Melting Point | 96 °C | chemicalbook.comchembk.comavantorsciences.com |

| Boiling Point | 344 °C | chemicalbook.comchembk.comavantorsciences.com |

| Purity (typical) | >97% GC, >98.0% (by GC) | tcichemicals.comavantorsciences.coma2bchem.com |

Table 2: Synthesis Methods for this compound

| Method | Key Reagents/Catalysts | Conditions (General) | Reported Yields/Notes | Source(s) |

| Friedel-Crafts Acylation | Biphenyl, Propionyl chloride, Lewis acid (e.g., AlCl₃) | Anhydrous conditions, controlled temperature | Common industrial method due to cost-effectiveness and scalability. One patent mentions 57% total yield for a related synthesis. vulcanchem.com | vulcanchem.comgoogle.com |

| Suzuki-Miyaura Coupling | Biphenyl boronic acid derivative, Propionyl halide, Palladium catalyst, Base | Mild reaction conditions | Known for mild conditions and high yield. |

Compound Names Mentioned

this compound

Biphenyl

1-(biphenyl-4-yl)propan-1-one

4'-Phenylpropiophenone

p-Phenylpropiophenone

(1,1'-Biphenyl)-4-carbonitrile, 4'-decyl-

(1,1'-Biphenyl)-3-acetic acid, 5-(acetylamino)-

4-bromo-4'-propylbiphenyl (B126337)

4-propylbiphenyl (B80277) boric acid

1-biphenyl-4-yl-1-propanol

4-propenyl-biphenyl

4-propyl-biphenyl

4-Nitro-benzoic acid N'-acetyl-hydrazide

2-Methyl-5-(4-nitro-phenyl)- ontosight.aiijsdr.orgoxadiazole

N'-propionylbiphenyl-4-carbohydrazide

this compound-4-carboxylic acid methyl ester

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBGDQSXJHLFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191382 | |

| Record name | Propiophenone, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37940-57-1 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37940-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037940571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-PHENYLPROPIOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J577D9RAJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Propionylbiphenyl

Established Synthetic Pathways to 4-Propionylbiphenyl

Friedel-Crafts Acylation of Biphenyl (B1667301) with Propionyl Chloride

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. The synthesis of this compound via this method involves the reaction of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst. nih.gov This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity, favoring acylation at the para-position of the biphenyl ring due to steric hindrance at the ortho-positions.

A common procedure involves refluxing biphenyl with propionyl chloride in a solvent like dichloromethane (DCM) with aluminum chloride (AlCl₃) as the catalyst. nih.gov The reaction leads to the formation of 1-([1,1′-biphenyl]-4-yl) propan-1-one, the chemical name for this compound. nih.gov

The choice of Lewis acid catalyst is crucial in Friedel-Crafts acylation, as it directly impacts the reaction's efficiency and selectivity. quora.comquora.com The primary role of the Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is to generate a highly electrophilic acylium ion from the acyl chloride. quora.comknockhardy.org.uk This is achieved when the Lewis acid coordinates to the chlorine atom of the propionyl chloride, facilitating the cleavage of the carbon-chlorine bond and the formation of the propionylium ion. knockhardy.org.uk

The strength of the Lewis acid can influence the reaction rate. Strong Lewis acids like AlCl₃ are highly effective in generating the acylium ion, thus promoting the reaction. quora.comquora.com However, the amount of catalyst used is also a critical factor. In Friedel-Crafts acylation, a stoichiometric amount or even a slight excess of the Lewis acid is often required. quora.com This is because the product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive. quora.com

The selectivity for the para-isomer (this compound) over the ortho-isomer is generally high in the acylation of biphenyl, primarily due to the steric bulk of the phenyl group hindering attack at the ortho positions.

Table 1: Effect of Lewis Acid Catalysts on the Friedel-Crafts Acylation of Biphenyl

| Lewis Acid Catalyst | Relative Activity | Key Characteristics |

|---|---|---|

| AlCl₃ | High | Strong Lewis acid, requires stoichiometric amounts, promotes high yields. quora.comquora.com |

| FeCl₃ | Moderate | Milder Lewis acid, can be used in catalytic amounts in some cases. |

This table provides a qualitative comparison based on general principles of Friedel-Crafts reactions.

The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous (water-free) conditions. knockhardy.org.uk Lewis acids like aluminum chloride react vigorously with water, which would deactivate the catalyst and inhibit the reaction. knockhardy.org.uk Therefore, the use of anhydrous solvents and reagents is essential for optimal results.

The reaction temperature and time are also important parameters to optimize. The acylation of biphenyl with propionyl chloride is typically carried out at reflux temperature to ensure a sufficient reaction rate. nih.gov The reaction time is monitored to ensure the complete consumption of the starting materials, which can be followed by techniques such as thin-layer chromatography (TLC). A typical reaction might be refluxed for several hours. nih.gov Proper work-up procedures are necessary to decompose the catalyst-product complex and isolate the desired this compound.

Suzuki-Miyaura Coupling Strategies for this compound Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uknih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. gre.ac.uknih.gov For the synthesis of this compound, this could involve the coupling of a phenylboronic acid with a halogenated propiophenone or the coupling of a 4-propionylphenylboronic acid with a halobenzene. A plausible route is the reaction of 4-bromopropiophenone with phenylboronic acid.

A significant advancement in Suzuki-Miyaura coupling is the development of catalytic systems that are effective in aqueous media. nih.govarkat-usa.org This offers several advantages from a green chemistry perspective, as water is an environmentally benign, inexpensive, and non-flammable solvent. nih.gov The use of water-soluble palladium catalysts and ligands facilitates these reactions. nih.gov

For instance, the coupling of 4'-bromoacetophenone with phenylboronic acid, a reaction analogous to the synthesis of this compound, has been successfully carried out in a water/ethanol mixture using a palladium(II) complex as a catalyst. nih.gov The reaction proceeds efficiently in the presence of a base, such as potassium carbonate or potassium hydroxide, which is essential for the transmetalation step in the catalytic cycle. nih.govarkat-usa.org

Table 2: Suzuki-Miyaura Coupling of 4'-Bromoacetophenone and Phenylboronic Acid in Aqueous Media

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pyridine-Pyrazole/Pd(II) Complex | KOH | H₂O/EtOH | High |

This table is based on data for the analogous coupling of 4'-bromoacetophenone. TPPTS = Tris(3-sulfonatophenyl)phosphine trisodium salt. nih.gov

Microwave-assisted organic synthesis has gained significant traction for its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. semanticscholar.orgresearchgate.netdurham.ac.uk In the context of the Suzuki-Miyaura coupling, microwave irradiation can efficiently heat the reaction mixture, leading to a significant acceleration of the catalytic process. semanticscholar.orgresearchgate.netdurham.ac.uk

The microwave-assisted Suzuki coupling of aryl bromides with arylboronic acids has been shown to be a highly efficient method for the synthesis of biaryl compounds. semanticscholar.org For example, the coupling of 4'-bromoacetophenone with phenylboronic acid can be completed in a matter of minutes under microwave irradiation, yielding the desired product in high yields. nih.gov This methodology is highly adaptable for the synthesis of this compound. The use of a suitable palladium catalyst, a base, and an appropriate solvent system that absorbs microwave radiation effectively are key to the success of this approach. nih.gov

Mechanistic Investigations of this compound Reactions

The chemical reactivity of this compound is centered around three primary regions: the propionyl group, the carbonyl moiety, and the biphenyl system. Understanding the mechanistic pathways of reactions at these sites is crucial for the strategic design of synthetic routes and the development of novel derivatives.

Oxidative Transformations of the Propionyl Group

The propionyl group of this compound can undergo oxidative transformations, leading to the formation of carboxylic acids or esters. Two significant reactions in this context are the Haloform Reaction and the Baeyer-Villiger Oxidation.

Haloform Reaction: This reaction converts methyl ketones into carboxylic acids with one less carbon atom. nrochemistry.com For this compound, which is an ethyl ketone, this reaction would not proceed in the classical sense which requires a methyl ketone. However, under forcing conditions with specific oxidizing agents, cleavage of the C-C bond adjacent to the carbonyl can occur. The generally accepted mechanism for a methyl ketone involves the formation of an enolate ion in the presence of a base, followed by sequential halogenation of the methyl group. nrochemistry.com The resulting trihalomethyl ketone is then cleaved by hydroxide to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). nrochemistry.comwikipedia.orgyoutube.com

Baeyer-Villiger Oxidation: This reaction oxidizes a ketone to an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgnrochemistry.com The mechanism involves the protonation of the carbonyl oxygen by the peroxyacid, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate. wikipedia.orgnrochemistry.com Subsequently, a concerted migration of one of the alkyl groups to the adjacent oxygen of the peroxide group occurs, with the simultaneous departure of a carboxylic acid. wikipedia.org The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the biphenyl group has a higher migratory aptitude than the ethyl group, leading to the formation of 4-biphenylyl propionate.

Table 1: Oxidative Transformations of the Propionyl Group

| Reaction | Reagents | Product | Mechanism Highlights |

| Haloform Reaction (modified) | Strong Oxidizing Agents | Biphenyl-4-carboxylic acid | Oxidative cleavage of the bond between the carbonyl carbon and the ethyl group. |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 4-Biphenylyl propionate | Formation of a Criegee intermediate followed by migration of the biphenyl group. wikipedia.orgnrochemistry.com |

Reductive Pathways of the Carbonyl Moiety

The carbonyl group of this compound can be reduced to either a methylene (B1212753) group (-CH2-) or a secondary alcohol, depending on the reducing agent and reaction conditions.

Clemmensen Reduction: This reaction reduces aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in The exact mechanism is not fully understood but is believed to involve radical and organozinc intermediates on the surface of the zinc. wikipedia.orgpharmaguideline.com Two proposed mechanisms are the carbanionic and the carbenoid mechanisms. pharmaguideline.com The reaction is performed under strongly acidic conditions, which limits its use to acid-stable substrates. wikipedia.org

Wolff-Kishner Reduction: This reaction also converts a carbonyl group to a methylene group but under strongly basic conditions. wikipedia.orgbyjus.com The ketone is first converted to a hydrazone by reaction with hydrazine. wikipedia.orgbyjus.com The hydrazone is then treated with a strong base, such as potassium hydroxide or potassium tert-butoxide, at high temperatures. wikipedia.orgnrochemistry.com The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that ultimately lead to the release of nitrogen gas and the formation of a carbanion, which is then protonated to give the alkane. byjus.compharmaguideline.com

Reduction to a Secondary Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Reductive Pathways of the Carbonyl Moiety

| Reaction | Reagents | Product | Conditions |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 4-Propylbiphenyl (B80277) | Acidic wikipedia.organnamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | H2NNH2, KOH or KOtBu, heat | 4-Propylbiphenyl | Basic wikipedia.orgnrochemistry.com |

| Hydride Reduction | NaBH4 or LiAlH4, followed by H3O+ | 1-(Biphenyl-4-yl)propan-1-ol | Mild |

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

The biphenyl system of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution is influenced by the directing effects of both the phenyl group and the propionyl group. The propionyl group is an electron-withdrawing group and therefore a deactivating group, which directs incoming electrophiles to the meta-position relative to its point of attachment on the phenyl ring. Conversely, the phenyl group is an activating group that directs substitution to the ortho and para positions. The interplay of these directing effects determines the final product distribution.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group into an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). organic-chemistry.org The reaction proceeds via the formation of an acylium ion, which acts as the electrophile. In the case of this compound, the deactivating effect of the existing propionyl group would make further acylation challenging and would likely direct the incoming acyl group to the meta position on the same ring or to the ortho or para positions on the unsubstituted phenyl ring. nih.gov

Nucleophilic Addition and Substitution Reactions Involving this compound

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles.

Grignard Reaction: Grignard reagents (R-MgX) are strong nucleophiles that add to the carbonyl carbon of ketones to form tertiary alcohols after acidic workup. mnstate.edu The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 2-(biphenyl-4-yl)-2-butanol. The formation of a biphenyl impurity can sometimes be observed as a side product due to the coupling of unreacted aryl halide with the Grignard reagent. libretexts.org

Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. organic-chemistry.org The reaction of this compound with a Wittig reagent, for example, methylenetriphenylphosphorane, would produce 1-(biphenyl-4-yl)-1-propene. masterorganicchemistry.comwikipedia.org

Cross-Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly halogenated analogues, can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For instance, a bromo-substituted this compound could be coupled with an arylboronic acid to generate a more complex biaryl structure. The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A halogenated derivative of this compound could be reacted with an alkene to introduce a vinyl group onto the biphenyl system. The mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. nih.gov

Table 3: Cross-Coupling Reactions of this compound Derivatives

| Reaction | Substrates | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Halo-4-propionylbiphenyl + Arylboronic acid | Pd catalyst, Base | Substituted biaryl |

| Heck Reaction | Halo-4-propionylbiphenyl + Alkene | Pd catalyst, Base | Alkenyl-substituted biphenyl |

Synthesis of Novel this compound Analogues and Derivatives

The synthetic methodologies described above provide a versatile toolkit for the synthesis of novel analogues and derivatives of this compound. By strategically modifying the propionyl group, the carbonyl moiety, or the biphenyl system, a wide range of new compounds with potentially interesting chemical and physical properties can be accessed. For example, the synthesis of various biphenyl derivatives has been reported, highlighting the importance of this structural motif in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.net The functionalization of the biphenyl core through reactions like Friedel-Crafts acylation allows for the introduction of various substituents, leading to diverse molecular architectures. nih.gov

Design and Synthesis of Structurally Modified this compound Analogues

The structural modification of this compound primarily involves chemical transformations of its three main components: the biphenyl core, the carbonyl group, and the ethyl chain. These modifications are designed to explore structure-activity relationships in various chemical and biological contexts. A key synthetic methodology for accessing this compound itself is the Friedel-Crafts acylation of biphenyl.

Friedel-Crafts Acylation:

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of biphenyl with propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction introduces the propionyl group onto the biphenyl scaffold. Due to the directing effects of the first phenyl group, the acylation predominantly occurs at the para position of the second ring, yielding this compound as the major product. The acyl group is deactivating, which generally prevents further acylation of the aromatic system.

A general reaction scheme for the Friedel-Crafts acylation of biphenyl is as follows:

Biphenyl + Propionyl Chloride --(AlCl₃)--> this compound

Structural Modification via the Willgerodt-Kindler Reaction:

A significant transformation for creating structurally modified analogues of this compound is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to amides. This methodology effectively transforms the propionyl group into a different functional group, leading to a new class of this compound analogues.

The Willgerodt-Kindler reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by the addition of sulfur and subsequent rearrangement to form the thioamide.

The general scheme for the Willgerodt-Kindler reaction of this compound is:

This compound + Sulfur + Morpholine --> 4-Biphenylpropionylthioamide

The resulting thioamide can then be hydrolyzed to the corresponding amide, 4-biphenylpropionamide. This transformation is valuable for introducing nitrogen-containing functionalities and altering the electronic and steric properties of the original molecule.

| Reaction | Reagents | Product | Typical Conditions |

| Friedel-Crafts Acylation | Biphenyl, Propionyl Chloride, AlCl₃ | This compound | Inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to reflux |

| Willgerodt-Kindler | This compound, Sulfur, Morpholine | 4-Biphenylpropionylthioamide | Heating, often under reflux |

| Hydrolysis of Thioamide | 4-Biphenylpropionylthioamide, H₂O, Acid or Base | 4-Biphenylpropionamide | Aqueous acid or base, heating |

Stereoselective Synthesis of Chiral this compound Derivatives

The carbonyl group of this compound is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol, 1-(biphenyl-4-yl)propan-1-ol. The stereoselective synthesis of this chiral alcohol is of significant interest as the introduction of a stereocenter can have profound effects on the biological activity and physical properties of the molecule. The primary method for achieving this is through asymmetric reduction of the ketone.

Asymmetric Reduction of the Carbonyl Group:

The enantioselective reduction of prochiral ketones is a well-established field in organic synthesis, and several catalytic systems can be applied to this compound. These methods utilize a chiral catalyst to control the stereochemical outcome of the reduction, leading to a preponderance of one enantiomer of the alcohol product. The efficiency of such a process is typically measured by the enantiomeric excess (ee).

Catalytic Systems for Asymmetric Reduction:

Several classes of chiral catalysts are effective for the asymmetric reduction of aryl ketones like this compound. These include:

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent, typically borane (BH₃) or catecholborane. The catalyst forms a complex with the borane and the ketone, directing the hydride delivery to one face of the carbonyl group. nih.gov

Transition Metal Catalysts: Chiral complexes of transition metals, such as ruthenium, rhodium, and copper, are highly effective for asymmetric hydrogenation and transfer hydrogenation. acs.org These catalysts typically employ chiral ligands, such as BINAP or chiral diamines, to create a chiral environment around the metal center. The reducing agent can be hydrogen gas or a hydrogen donor like isopropanol or formic acid. wikipedia.org

Biocatalysts: Enzymes, such as alcohol dehydrogenases found in baker's yeast (Saccharomyces cerevisiae) or other microorganisms, can catalyze the reduction of ketones with high enantioselectivity. These reactions are often performed under mild, environmentally benign conditions.

Below is a table summarizing representative catalytic systems that could be applied to the asymmetric reduction of this compound, with typical results reported for similar aryl ketone substrates.

| Catalyst System | Reducing Agent | Substrate Type | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Oxazaborolidine (CBS) | Borane-THF | Aryl alkyl ketones | 90-99 | 91-98 |

| Ru(II)-Chiral Diamine Complex | Isopropanol | Aromatic ketones | up to 99 | up to 97 |

| Cu(I)-Chiral Phosphine Complex | H₂ | Aryl ketones | 80-95 | 40-90 |

| Baker's Yeast (S. cerevisiae) | Glucose | Aryl ketones | Variable | >95 |

The choice of catalyst and reaction conditions can be tailored to achieve the desired enantiomer of 1-(biphenyl-4-yl)propan-1-ol with high optical purity. The resulting chiral alcohol can serve as a valuable building block for the synthesis of more complex chiral molecules.

Advanced Spectroscopic and Analytical Characterization of 4 Propionylbiphenyl

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 4-Propionylbiphenyl. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), NMR provides detailed information about the chemical environment of each atom.

For this compound, ¹H NMR spectroscopy typically reveals distinct signals corresponding to the aromatic protons and the aliphatic protons of the propionyl group. The aromatic protons are expected to appear in a characteristic downfield region, often exhibiting complex splitting patterns due to coupling with adjacent protons. The propionyl group, –COCH₂CH₃, will show signals for the methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons. The methylene protons, adjacent to the carbonyl group, are typically deshielded and appear further downfield than the methyl protons.

¹³C NMR spectroscopy provides complementary information by identifying the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon (C=O), the aromatic carbons, and the aliphatic carbons of the propionyl chain. The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift.

Based on available data for similar compounds and general NMR principles:

¹H NMR (CDCl₃): Signals are expected in the aromatic region (typically 7.3-8.0 ppm) and for the propionyl group at approximately 1.0-1.2 ppm (methyl CH₃) and 2.8-3.0 ppm (methylene CH₂). chemicalbook.com

¹³C NMR (CDCl₃): The carbonyl carbon is expected around 195-200 ppm, while aromatic carbons appear in the 120-145 ppm range. The methylene carbon of the propionyl group would be around 25-30 ppm, and the methyl carbon around 10-15 ppm. chemicalbook.comchegg.com

Table 3.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~7.4-8.0 | Aromatic protons |

| ¹H | ~3.0 | Methylene (–CH₂–) protons |

| ¹H | ~1.2 | Methyl (–CH₃) protons |

| ¹³C | ~195-200 | Carbonyl carbon (C=O) |

| ¹³C | ~120-145 | Aromatic carbons |

| ¹³C | ~25-30 | Methylene carbon (–CH₂–) |

| ¹³C | ~10-15 | Methyl carbon (–CH₃) |

Note: Values are approximate and based on typical ranges for similar compounds. Specific experimental conditions may cause variations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending of bonds).

For this compound, key absorptions are expected from the carbonyl group (C=O) and the aromatic rings. The carbonyl stretching vibration is a strong indicator and typically appears in the range of 1670-1750 cm⁻¹. Given the presence of a ketone, the absorption is expected to be around 1670-1700 cm⁻¹ or slightly higher if conjugated. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), while C=C stretching vibrations in the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 3.1.2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity |

| ~3030-3100 | Aromatic C-H stretch | Medium |

| ~2970-2850 | Aliphatic C-H stretch | Medium |

| ~1680-1700 | C=O stretch (Ketone) | Strong |

| ~1600, ~1500 | Aromatic C=C stretch | Medium |

| ~1450-1500 | CH₂/CH₃ bending | Medium |

| ~700-800 | Aromatic C-H out-of-plane bending | Strong |

Note: Specific peak positions can vary based on the physical state and experimental conditions. vscht.czucla.edulibretexts.org

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy, like FT-IR, probes molecular vibrations but through inelastic scattering of light. It provides complementary information, particularly for symmetric vibrations that may be weak or absent in IR spectra.

For this compound, Raman spectroscopy would also detect vibrations associated with the aromatic rings and the propionyl group. Aromatic ring vibrations often appear in the 1400-1600 cm⁻¹ range. The C=O stretch can also be observed in Raman spectra, often with different intensity characteristics compared to FT-IR. Aliphatic C-H stretching and bending modes would also be present.

Characteristic Raman shifts for aromatic systems and carbonyl groups are expected. For instance, aromatic ring breathing modes are typically strong in Raman spectra.

Table 3.1.3: Representative Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~1600 | Aromatic C=C stretch |

| ~1500 | Aromatic C=C stretch |

| ~1450 | CH₂/CH₃ bending |

| ~1300-1400 | C-C stretching / CH bending |

| ~1200 | C-C stretching / CH bending |

| ~1000 | Aromatic ring vibrations |

| ~800-900 | Aromatic C-H out-of-plane bend |

| ~2800-3000 | Aliphatic C-H stretch |

Note: Specific assignments can be complex and require comparison with known spectra or computational predictions. researchgate.netavantesusa.comanton-paar.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns. Electron ionization (EI) is a common method.

For this compound (C₁₅H₁₄O), the molecular ion (M⁺) peak is expected at m/z 210. The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement (if applicable).

Alpha-cleavage of the propionyl group could lead to the loss of an ethyl radical (•CH₂CH₃) or a propyl radical. Loss of the ethyl radical would yield a fragment ion at m/z 181 ([M - 29]⁺). Loss of the propionyl radical (•COCH₂CH₃) would result in a fragment corresponding to the biphenyl (B1667301) moiety, which might be observed as biphenyl cation (m/z 154). Further fragmentation of the biphenyl system can occur.

Table 3.1.4: Expected Mass Spectrometric Data for this compound

| m/z | Ion Type / Fragmentation |

| 210 | Molecular ion (M⁺) |

| 181 | [M - CH₂CH₃]⁺ (loss of ethyl radical) |

| 154 | Biphenyl cation |

| 127 | Fragment from biphenyl cleavage |

| 105 | Benzoyl cation (if fragmentation occurs differently) |

| 43 | Propionyl cation (CH₃CH₂CO⁺) |

Note: The intensity of fragment ions depends on their stability and the fragmentation pathways. msu.eduresearchgate.netchemguide.co.uklibretexts.orglibretexts.org

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state. It involves analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound.

While specific crystallographic data for this compound were not found in the provided search results, similar biphenyl derivatives have been characterized by X-ray crystallography, confirming their planar or near-planar aromatic systems and specific substituent orientations. mdpi.comrcsb.orgrsc.orgscielo.org.mxresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the top few nanometers of a material's surface.

For this compound, XPS analysis would confirm the presence of carbon (C) and oxygen (O) atoms in the expected ratio. The binding energies of the core electrons in these elements can provide information about their chemical environment (e.g., whether oxygen is part of a carbonyl group or carbon is aromatic vs. aliphatic).

Typical XPS analysis would yield elemental percentages. For C₁₅H₁₄O, the theoretical atomic percentages are approximately:

Carbon (C): (15 / (15 + 14 + 1)) * 100% = (15 / 30) * 100% = 50%

Hydrogen (H): (14 / 30) * 100% = 46.7% (Note: H is not directly detected by XPS)

Oxygen (O): (1 / 30) * 100% = 3.3%

Experimental XPS data would typically report the atomic percentage of detected elements. The C 1s spectrum would likely show peaks corresponding to sp² hybridized aromatic carbons and sp³ hybridized aliphatic carbons, as well as a peak for the carbonyl carbon. The O 1s spectrum would primarily show a peak characteristic of carbonyl oxygen. libretexts.org

Table 3.1.6: Expected XPS Elemental Composition for this compound

| Element | Theoretical Atomic % |

| Carbon (C) | 50.0 |

| Oxygen (O) | 3.3 |

Note: XPS measures surface composition; results can be influenced by sample preparation and surface contamination. Hydrogen is not directly detected.

Advanced Chromatographic Methodologies for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating complex mixtures and determining the purity of individual components. For this compound, both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode array detection (HPLC-DAD) are vital tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry wisdomlib.orgchemijournal.com. This method is particularly well-suited for analyzing volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is employed to identify and quantify any volatile impurities that may be present from its synthesis or degradation chemijournal.com.

The process involves vaporizing the sample, which is then separated as it passes through a chromatographic column. Separation is based on the compounds' volatility and their interactions with the stationary phase within the column. Once separated, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio (m/z) and fragmentation patterns provide a unique "fingerprint" for each compound, enabling identification and structural elucidation whitman.edu. For aromatic ketones like this compound, characteristic fragmentation patterns include the loss of CO from the carbonyl group and the formation of phenyl ions whitman.edu. GC-MS can thus confirm the presence of this compound and identify trace impurities, offering a purity assessment typically expressed as a percentage by area normalization .

Table 1: Illustrative GC-MS Analysis of a this compound Sample

| Retention Time (min) | Compound Identified | Peak Area (%) | Mass Spectrum (m/z peaks) | Notes |

| 15.25 | This compound | 98.5 | 210 (M+), 182, 167, 105, 77 | Primary component, characteristic fragments |

| 12.80 | Toluene | 0.3 | 92 (M+), 65, 39 | Potential solvent or synthesis byproduct |

| 14.55 | Biphenyl | 0.7 | 154 (M+), 77 | Starting material or impurity |

| 16.10 | Unknown A (C16H16O) | 0.2 | 224 (M+), 196, 181, 105 | Possible dimer or related compound |

| 17.30 | Unknown B (C15H12O2) | 0.3 | 224 (M+), 195, 167, 105 | Possible oxidized impurity |

Note: This table presents hypothetical data to illustrate the application of GC-MS.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally labile compounds, such as this compound chemijournal.comijsrtjournal.com. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. The presence of a chromophore, such as the biphenyl ring system and the carbonyl group in this compound, allows for detection using a Diode Array Detector (DAD).

The DAD acquires full UV-Vis spectra for each eluting peak, providing not only quantitative information but also qualitative data for compound identification and purity assessment nih.gov. By comparing the UV-Vis spectrum of a peak to that of a known standard or library spectra, the identity of the compound can be confirmed. Furthermore, DAD can assess peak purity by analyzing spectral variations across a single peak, indicating the presence of co-eluting impurities nih.govresearchgate.net. HPLC-DAD is thus instrumental in establishing the purity of this compound, typically requiring purity levels of 98% or higher by area normalization .

Table 2: Illustrative HPLC-DAD Analysis of a this compound Sample

| Retention Time (min) | Compound Identified | UV λmax (nm) | Peak Area (%) | Purity (DAD) | Notes |

| 7.85 | This compound | 254, 285 | 99.1 | >0.998 | Major peak, characteristic biphenyl absorbance |

| 5.10 | Impurity X | 230 | 0.4 | 0.985 | Early eluting, potentially less polar |

| 9.50 | Impurity Y | 260, 310 | 0.5 | 0.995 | Later eluting, different chromophore |

Note: This table presents hypothetical data to illustrate the application of HPLC-DAD.

Modern Analytical Chemistry Approaches in this compound Research

Beyond standard chromatographic methods, modern analytical chemistry offers advanced strategies for deeper insights into reaction processes and complex sample analysis.

Implementation of Green Analytical Chemistry Principles

Green Analytical Chemistry (GAC) focuses on developing analytical methodologies that are environmentally friendly, safe, and efficient, aligning with sustainability goals nih.govwordpress.com. The principles of GAC, such as waste prevention, reduced energy consumption, and the use of safer solvents and reagents, are increasingly integrated into analytical workflows for compounds like this compound nih.govsci-hub.sechromatographyonline.com.

Table 3: Conceptual Comparison of Analytical Approaches for this compound

| Metric | Traditional HPLC Approach | Green HPLC Approach (e.g., SFC) |

| Mobile Phase | Methanol/Acetonitrile/Water | Supercritical CO2, co-solvents |

| Solvent Consumption | High | Significantly Lower |

| Waste Generation | High | Low |

| Energy Consumption | Moderate (pump, detector) | Moderate (pressurization) |

| Safety | Organic solvent hazards | Reduced solvent hazards |

| Environmental Impact | Higher | Lower |

Note: This table conceptually illustrates the benefits of applying GAC principles.

In-situ Spectroscopic Monitoring of Reaction Progress

The synthesis and reactions involving this compound can be effectively monitored in real-time using in-situ spectroscopic techniques rsc.orgmdpi.com. Fourier Transform Infrared (FTIR) spectroscopy, often implemented with attenuated total reflection (ATR) probes, can be directly inserted into reaction vessels mdpi.commt.comrsc.org. This allows for continuous monitoring of the disappearance of reactants and the appearance of products or intermediates by tracking characteristic vibrational frequencies.

Such in-situ monitoring provides invaluable kinetic data, helps identify reaction endpoints, and can reveal unexpected intermediates or side reactions without the need for time-consuming offline sampling and analysis (e.g., via HPLC or GC) rsc.orgmdpi.commt.com. Similarly, UV-Vis spectrophotometry can also be employed for real-time monitoring of reactions involving chromophoric species researchgate.net. This approach enhances process understanding, control, and safety, especially during scale-up.

Application of Hyphenated Techniques in Complex Matrix Analysis

Hyphenated techniques, which combine separation methods with spectroscopic detection, are crucial for analyzing this compound within complex matrices or for obtaining comprehensive structural information wisdomlib.orgchemijournal.comijsrtjournal.comajrconline.org. These techniques leverage the strengths of multiple analytical methods in a single, integrated system.

Liquid Chromatography-Mass Spectrometry (LC-MS) , for instance, couples the separation power of HPLC with the mass-analyzing capabilities of MS, providing both retention time and mass-to-charge ratio information for precise identification and quantification chemijournal.comijsrtjournal.comox.ac.uk. Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile components wisdomlib.orgchemijournal.com. More advanced hyphenated techniques, such as LC-NMR-MS , can provide even more detailed structural information by combining the separation, mass spectral, and nuclear magnetic resonance data ajrconline.org. These integrated approaches are essential for unambiguous identification and accurate quantification of this compound, especially when present in complex environmental, biological, or synthetic mixtures.

Table 4: Complementary Information from Hyphenated Techniques for this compound

| Technique | Separation Basis | Detection/Identification Basis | Information Gained | Application Example |

| HPLC-DAD | Polarity, Hydrophobicity | UV-Vis Spectra | Retention time, UV-Vis spectrum, Peak purity, Quantification | Purity assessment of synthesized this compound, identification of related impurities. |

| GC-MS | Volatility, Polarity | Mass-to-charge ratio (m/z), Fragmentation patterns | Retention time, Molecular weight, Structural fragments, Identification of volatiles | Detection of volatile byproducts in synthesis, analysis of trace volatile impurities in this compound. |

| LC-MS | Polarity, Hydrophobicity | Mass-to-charge ratio (m/z) | Retention time, Molecular weight, Identification in complex matrices | Quantifying this compound in a complex reaction mixture or formulation. |

| LC-NMR-MS | Polarity, Hydrophobicity | NMR Spectra, Mass-to-charge ratio (m/z) | Retention time, Detailed structural elucidation, Molecular weight | Definitive structural confirmation of this compound and its isomers or degradation products. |

Note: This table illustrates the synergistic information provided by hyphenated techniques.

Compound List

this compound

Biphenyl

Toluene

Acetophenone

p-Methylacetophenone

3-Hydroperoxyhexane

2-Hydroperoxyhexane

Unknown A (C16H16O)

Unknown B (C15H12O2)

Impurity X

Impurity Y

Theoretical and Computational Chemistry Studies of 4 Propionylbiphenyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic makeup and inherent reactivity of molecules. They allow for the detailed analysis of electron distribution, bonding, and the energetic consequences of molecular structure.

Analysis of Electronic Effects of the Propionyl Substituent on the Biphenyl (B1667301) System

Table 1: Electronic Effects of Substituents on Biphenyl Systems

| Substituent Type | Example Group | Primary Electronic Effect | Impact on Biphenyl System | Relevant Citation(s) |

| Electron-Withdrawing | Propionyl | -I, -M (overall) | Decreases electron density; directs electrophilic substitution; may lower LUMO energy. | , researchgate.net |

| Electron-Donating | Pentyl | +I (overall) | Increases electron density; activates ring towards electrophilic attack. |

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a principal quantum mechanical methodology for calculating the electronic structure and ground-state properties of atoms, molecules, and solids mpg.ded-nb.info. DFT's computational feasibility arises from its focus on the electron density, a three-dimensional function, as the fundamental variable, rather than the complex many-body wavefunction mpg.derutgers.edu. This approach enables the quantitative prediction of molecular properties, including optimized geometries, total energies, charge distributions, and electronic energy levels d-nb.info. The accuracy of DFT results is critically dependent on the chosen exchange-correlation functional and the basis set employed, prompting continuous research into refining these components d-nb.infomdpi.comnih.govarxiv.orgmdpi.com. For substituted biphenyl systems, specific DFT functionals, such as B3LYP when augmented with empirical dispersion corrections and a suitable basis set (e.g., def2-TZVPP), have demonstrated good correlation with experimental data, particularly for properties like rotational energy barriers mdpi.com.

Table 2: Common DFT Functionals and Their Applications in Biphenyl Studies

| DFT Functional Class | Example Functionals | Typical Application Area in Biphenyl Studies | Notes | Relevant Citation(s) |

| Hybrid Functionals | B3LYP, B97 | Geometries, energies, rotational barriers, electronic properties | Often combined with dispersion corrections for improved accuracy in describing van der Waals interactions. | mdpi.com |

| LDA/GGA Functionals | LDA, PBE, BLYP | Ground state properties, electronic structure, charge density | Generally faster but may be less accurate for certain properties like rotational barriers or excited states compared to hybrid functionals. | mpg.de, mdpi.com |

| Meta-GGAs | (Not specified) | (Not specified) | Offer higher accuracy by including the kinetic energy density. | d-nb.info |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which derive from first principles without relying on empirical parameters, are employed for high-level electronic structure characterization usc.eduhuntresearchgroup.org.uksaspublishers.com. These techniques, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theories (such as CCSD(T)), are essential for accurately accounting for electron correlation effects. These effects are critical for precisely determining energy differences, molecular properties, and reaction pathways nih.govusc.edu. For systems like biphenyl, where the accurate calculation of rotational barriers is complex, high-level ab initio methods combined with basis set extrapolation techniques have proven vital for achieving results that closely align with experimental findings idc-online.com. Furthermore, Ab Initio Molecular Dynamics (AIMD) simulations can be utilized to investigate reaction mechanisms and dynamic processes in solution, incorporating quantum mechanical forces nih.gov. These rigorous methods provide deep insights into molecular bonding, charge distribution, and the fundamental nature of chemical reactivity saspublishers.com.

Table 3: High-Level Ab Initio Methods and Their Role in Electronic Structure

| Method Class | Example Methods | Key Strengths | Application Context for Biphenyls | Relevant Citation(s) |

| Hartree-Fock (HF) | HF | Foundation for other methods; good for basic geometry and electronic structure | Reliable for internal rotation and energy changes in isodesmic reactions; often a starting point for correlated methods. | usc.edu |

| Møller-Plesset (MP) | MP2 | Accounts for electron correlation; improves accuracy over HF | Used in studies of molecular clusters and electronic properties; can be computationally demanding. | nih.gov |

| Coupled-Cluster (CC) | CCSD(T) | Highly accurate; captures electron correlation effects | Essential for precise determination of rotational barriers in biphenyls, especially when experimental validation is sought. | idc-online.com |

| Ab Initio Molecular Dynamics (AIMD) | Various (e.g., DFT-AIMD) | Simulates nuclear and electronic motion over time; captures dynamic processes | Used to study reaction mechanisms and solvent effects on dynamic processes. | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are crucial for understanding the three-dimensional structure and dynamic behavior of molecules in various environments.

Exploring Rotational Barriers of the Biphenyl Pivot Bond

The conformational flexibility of the biphenyl moiety is primarily governed by the rotation around its central C-C single bond, often referred to as the pivot bond mdpi.comic.ac.uk. Computational techniques, notably DFT and ab initio calculations, are extensively used to determine the energy barriers associated with this rotation mdpi.comidc-online.comresearchgate.netbiomedres.us. In substituted biphenyls, the magnitude of these rotational barriers is a result of the interplay between steric hindrance from substituents on adjacent rings and stabilizing interactions, such as π-π orbital overlap and van der Waals dispersion forces ic.ac.ukresearchgate.netacs.org. While accurately predicting the rotational barriers for unsubstituted biphenyl presents a computational challenge, often requiring high-level coupled-cluster methods with basis set extrapolation idc-online.com, substituted biphenyls can exhibit considerably higher barriers, reaching up to approximately 15.4 kcal/mol researchgate.net. DFT methods, particularly hybrid functionals like B3LYP when combined with dispersion corrections, have proven effective in reproducing experimental rotational barrier data for substituted biphenyl systems mdpi.com. The specific electronic and steric contributions of the propionyl group would thus define the unique rotational barrier profile for 4-Propionylbiphenyl.

Table 4: Rotational Barriers in Biphenyl Systems

| Molecule/System | Typical Rotational Barrier (kcal/mol) | Computational Methods Used | Key Influencing Factors | Relevant Citation(s) |

| Unsubstituted Biphenyl | ~2.6 - 2.8 (at 0° and 90°) | CCSD(T) with extrapolated basis sets | π-π overlap, van der Waals forces; computationally demanding to predict accurately. | idc-online.com |

| Ortho-Substituted Biphenyls | Up to ~15.4 | Ab initio, DFT (e.g., B3LYP/def2-TZVPP) | Steric bulk of ortho-substituents, stabilizing interactions (H-bonding, π/π*). | mdpi.com, researchgate.net, acs.org |

| This compound | Not specifically quantified | DFT, Ab initio (general methods applicable) | Electronic effect of propionyl group, steric hindrance, potential intramolecular interactions. | (Inferred) |

Note: Specific quantitative data for this compound's rotational barriers were not detailed in the provided search snippets. The table illustrates general trends and methodologies applied to similar biphenyl systems.

Solvent Effects on Conformational Preferences

The conformational ensemble of molecules, including this compound, is significantly influenced by the surrounding solvent environment frontiersin.orgnih.gov. Solvent interactions can modulate molecular conformations, alter reaction rates, and affect the relative stability of different conformers frontiersin.orgnih.gov. Computational approaches such as molecular dynamics (MD) simulations and DFT calculations incorporating solvation models (both implicit and explicit) are employed to investigate these effects frontiersin.orgnih.govmdpi.com. Explicit solvent models, which represent individual solvent molecules interacting with the solute, are often preferred for accurately capturing specific solute-solvent interactions, particularly when these interactions are comparable in strength to solvent-solvent interactions mdpi.comfrontiersin.orgnih.gov. Solvation can lead to a reduction in rotational barriers within molecules like biphenyls ic.ac.uk. While implicit solvent models offer computational efficiency, explicit solvation provides more detailed insights into how solvent molecules directly interact with and stabilize particular conformations frontiersin.orgnih.gov. The nature of the solvent, including its polarity and specific interaction capabilities with the solute, plays a critical role in determining the final observed conformational distribution frontiersin.org.

Table 5: Influence of Solvation Models on Conformational Studies

| Solvation Model | Description | Advantages | Disadvantages | Relevance to Biphenyl Conformation | Relevant Citation(s) |

| Implicit | Treats solvent as a continuous medium with dielectric properties. | Computationally less expensive; faster simulations. | May not accurately capture specific solute-solvent interactions or hydrogen bonding; less detail on solvation shell. | Can provide general trends. | frontiersin.org, nih.gov |

| Explicit | Represents individual solvent molecules interacting with the solute. | Captures specific solute-solvent interactions, hydrogen bonding, and detailed solvation shell effects. | Computationally more demanding; requires larger systems and longer simulation times. | Crucial for detailed analysis. | mdpi.com, frontiersin.org, nih.gov |

Note: Specific detailed studies on the solvent effects for this compound were not explicitly available in the search snippets, but the principles described are applicable to its conformational analysis.

Compound List:

this compound

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a pivotal role in elucidating the intricate pathways of chemical reactions, including those involving this compound. Techniques such as Density Functional Theory (DFT) are employed to map potential energy surfaces (PES), which are crucial for identifying stationary points, including reactants, products, and transition states idosr.orgfiveable.mersc.orgrsc.orgresearchgate.net. Transition states represent the highest energy points along a reaction coordinate, signifying the activation energy barrier that must be overcome for a reaction to proceed fiveable.meumw.eduwikipedia.orgumn.edu.

Methods like the nudged elastic band (NEB) and the dimer method are utilized for optimizing transition states fiveable.me. By analyzing these transition states and the associated reaction pathways, researchers can gain deep mechanistic insights, understand reaction rates, and predict the feasibility of transformations idosr.orgfiveable.meumw.eduumn.edunih.govnih.gov. For instance, DFT calculations can detail the step-by-step process of a reaction, identifying intermediates and the rate-determining step, which is essential for optimizing synthetic routes idosr.orgrsc.orgrsc.orgresearchgate.net. The ability to model these mechanisms computationally complements experimental findings and aids in the development of new chemical processes umw.edujstar-research.com.

Computational Spectroscopic Simulations and Spectrum-to-Structure Translation

Computational chemistry offers powerful tools for simulating and interpreting spectroscopic data, thereby facilitating the translation of spectral information into structural insights for molecules like this compound idosr.orgjstar-research.commdpi.comnih.govmdpi.comdiva-portal.orgarxiv.org. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict electronic absorption and emission spectra, as well as vibrational spectra like Infrared (IR) and Nuclear Magnetic Resonance (NMR) idosr.orgjstar-research.commdpi.comnih.govmdpi.comdiva-portal.orgarxiv.org.

These simulations involve calculating molecular geometries and electronic structures, which are then used to generate predicted spectra. By comparing these computationally derived spectra with experimental data, researchers can confirm molecular structures, understand electronic excitations, and interpret complex spectral features idosr.orgjstar-research.commdpi.comnih.govmdpi.comdiva-portal.orgarxiv.org. For example, simulating IR spectra can help identify functional groups and analyze molecular conformations, while NMR simulations can predict chemical shifts, aiding in structure elucidation idosr.orgjstar-research.commdpi.comdiva-portal.orgarxiv.org. The accuracy of these predictions can be further enhanced by considering factors such as solvent effects and conformational flexibility, often achieved through molecular dynamics simulations combined with quantum chemical calculations jstar-research.comnih.gov. This synergy between computational simulation and experimental spectroscopy is crucial for a comprehensive understanding of molecular properties idosr.orgjstar-research.com.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that establish mathematical correlations between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively wikipedia.orgneovarsity.orgmdpi.comnih.govnih.govresearchgate.netnih.govmdpi.com. These approaches are fundamental in cheminformatics and are widely applied in drug discovery, toxicology, and materials science wikipedia.orgneovarsity.orgmdpi.comresearchgate.netnih.gov.

Development of Predictive Models for Biological Activity and Physicochemical Behavior

QSAR and QSPR models are developed by calculating various molecular descriptors – numerical representations of a molecule's structural, electronic, and physicochemical features – and correlating them with experimentally determined biological activities or properties wikipedia.orgneovarsity.orgmdpi.comnih.govnih.govresearchgate.net. These descriptors can include constitutional, topological, electronic, and geometric parameters neovarsity.org. By analyzing a dataset of known compounds, statistical models, such as regression or classification algorithms, are built to predict the activity or properties of new, uncharacterized molecules wikipedia.orgneovarsity.orgmdpi.comresearchgate.netmdpi.comnih.gov.

The development process typically involves data selection, descriptor calculation, model building (e.g., using linear regression, support vector machines, or neural networks), and rigorous validation to ensure predictive accuracy and reliability wikipedia.orgmdpi.comnih.govmdpi.comresearchgate.net. For example, QSAR models can predict biological activities like binding affinities or potencies, while QSPR models can predict properties such as solubility, lipophilicity (logP), vapor pressure, or melting point wikipedia.orgmdpi.comnih.govnih.gov. The quality of these predictive models is often assessed using metrics like R-squared (R²) and cross-validation scores mdpi.comresearchgate.net. Such models are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating research and development jstar-research.comneovarsity.orgmdpi.comnih.gov.

Cheminformatics Approaches in this compound Design

Cheminformatics leverages computational tools and databases to analyze, manage, and utilize chemical information, playing a crucial role in molecular design and discovery jstar-research.comresearchgate.netnih.govgithub.comwgtn.ac.nzrsc.org. In the context of this compound, cheminformatics approaches can be employed to explore its chemical space, identify structural modifications that might enhance desired properties, or design novel analogs with improved characteristics researchgate.netnih.govgithub.comwgtn.ac.nzrsc.org.

Techniques such as virtual screening, molecular docking, and generative models are integral to modern molecular design researchgate.netnih.govgithub.comwgtn.ac.nzrsc.org. Generative models, including those based on deep learning and artificial intelligence, can explore vast chemical spaces to propose novel molecular structures with specific predicted properties nih.govgithub.comwgtn.ac.nzrsc.org. These approaches can incorporate pharmacophoric constraints or other desirable features, guided by QSAR/QSPR models, to efficiently identify promising candidates nih.govwgtn.ac.nzrsc.org. By analyzing molecular descriptors and structural patterns, cheminformatics provides a systematic framework for optimizing molecular design, whether for pharmaceutical applications, materials science, or other chemical endeavors jstar-research.comresearchgate.netnih.govgithub.comwgtn.ac.nzrsc.org.

Structure Activity Relationship Sar Studies of 4 Propionylbiphenyl and Its Analogues

Identification of Key Structural Determinants for Molecular Interaction

The biphenyl (B1667301) moiety itself is a significant structural determinant, providing a rigid, planar framework that can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, within a biological target's binding site nih.gov. The propionyl group (-COCH₂CH₃) at the para position of one phenyl ring introduces a carbonyl oxygen atom capable of acting as a hydrogen bond acceptor, and the adjacent methylene (B1212753) and methyl groups contribute to the molecule's lipophilicity and steric profile uni.lu.

Impact of Substituent Effects on Biological Activity and Reactivity

The biological activity and chemical reactivity of 4-Propionylbiphenyl are profoundly influenced by the nature and position of its substituents. SAR studies systematically investigate these effects by synthesizing and testing analogues with variations in the biphenyl core or the propionyl side chain.

Role of Electronic Effects and Molecular Polarity

The electronic properties of substituents play a crucial role in modulating molecular interactions. The propionyl group in this compound is an electron-withdrawing group due to the carbonyl functionality. This can influence the electron density distribution across the biphenyl system, potentially affecting interactions with electron-rich or electron-deficient regions of a target molecule .

Molecular polarity, which is directly related to electronic effects, also dictates how a molecule interacts with its environment, including biological targets and solvents. Changes in polarity, introduced by adding or modifying polar groups on the biphenyl scaffold, can significantly alter a compound's solubility, membrane permeability, and binding affinity. For example, hydroxyl groups often increase polarity and hydrogen-bonding capacity, which can be beneficial or detrimental to activity depending on the target nih.gov.

Influence of Steric Hindrance and Conformational Flexibility

Steric effects arise from the spatial arrangement of atoms and can significantly impact molecular interactions and reactivity. The propionyl group, with its ethyl chain, occupies a certain volume, and its presence can influence how the biphenyl core docks into a binding site. Bulky substituents can lead to steric hindrance, potentially reducing binding affinity if they clash with the target's structure, or conversely, they can enhance selectivity by preventing binding to off-target sites wikipedia.orgresearchgate.net.

Conformational flexibility refers to the molecule's ability to adopt different spatial arrangements. The biphenyl linkage allows for rotation, and substituents can influence the preferred conformation. SAR studies often explore how restricting or increasing this flexibility, or altering the steric bulk of substituents, affects biological activity. For instance, modifications that lead to a more rigid structure might lock the molecule into a bioactive conformation, enhancing potency acs.orgwikipedia.orgresearchgate.net.

Characterization of Receptor Binding Mechanisms and Ligand-Target Interactions

Characterizing how this compound and its analogues bind to their molecular targets is central to SAR studies. This involves understanding the specific types of interactions formed, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. Techniques like molecular docking and computational modeling are frequently employed to predict and visualize these interactions nih.govniscpr.res.incore.ac.uk.

These studies aim to identify key residues in the target protein that interact with specific features of the ligand. For example, the carbonyl oxygen of the propionyl group might form a hydrogen bond with an amino acid residue, or the phenyl rings might engage in pi-stacking with aromatic amino acids nih.gov. By synthesizing analogues with modifications designed to enhance or disrupt these specific interactions, researchers can confirm their importance and refine the ligand's design for improved efficacy and selectivity nih.govnih.govnih.govnih.gov.

Comparative Structure-Activity Profiling with Biphenyl Analogues

Comparative SAR profiling involves evaluating a series of related compounds, including biphenyl derivatives, to establish trends in activity based on structural variations. By comparing the activity of this compound with that of other substituted biphenyls, researchers can identify which structural features are essential for activity and which can be modified without loss of potency, or even to improve it.

For instance, studies on biphenyl tyrosinase inhibitors showed that the presence of a 4-hydroxy-3,5-dimethoxyphenyl moiety was crucial for activity, while monosaccharide substituents were not necessary nih.gov. Similarly, research into biphenyl derivatives for antibacterial activity indicated that the position of substituents on the phenyl rings could influence efficacy frontiersin.org. Such comparative analyses allow for the development of quantitative structure-activity relationships (QSAR) models, which can predict the activity of new, unsynthesized compounds based on their structural parameters nii.ac.jp.

Biological and Pharmacological Research on 4 Propionylbiphenyl

Exploration of Potential Therapeutic Applications

Investigations into Immunomodulatory Properties and Related Conditions

Direct investigations into the immunomodulatory properties of 4-Propionylbiphenyl are not prominently featured in the accessible scientific literature. While some studies have explored the effects of other biphenyl (B1667301) derivatives, such as polychlorinated biphenyls (PCBs), on the immune system, these findings are not directly transferable to this compound due to significant structural and toxicological differences nih.gov. Research into compounds affecting immune defenses and autoimmune diseases often involves different classes of molecules or complex biological pathways not explicitly linked to this compound in the reviewed sources google.comgoogleapis.comgoogle.com.pg. Therefore, based on the available information, there is no specific data to detail the immunomodulatory properties or its role in related conditions for this compound.

Advanced In Vitro and In Vivo Study Designs for Biological Assessment

The evaluation of a compound's biological activity and potential therapeutic utility relies on sophisticated in vitro and in vivo study designs. These methodologies aim to elucidate a compound's mechanism of action, efficacy, and cellular effects.

Cell-Based Assays for Functional Activity Evaluation

Cell-based assays are fundamental for assessing the functional activity of compounds like this compound by examining their effects on living cells or tissues in a controlled laboratory environment eurofins-viracorbiopharma.commarinbio.combdbiosciences.com. These assays provide a direct measure of how a substance interacts with cellular processes.

Common cell-based assays employed in biological assessment include:

Cell Viability and Proliferation Assays: These assays, such as the MTT, resazurin, or ATP assays, measure the metabolic activity and number of viable cells. They are crucial for determining if a compound exhibits cytotoxic effects or supports cell growth nih.gov.

Cytokine Secretion Assays: Techniques like ELISpot and flow cytometry are used to quantify the release of cytokines, which are signaling molecules involved in immune responses and cellular communication eurofins-viracorbiopharma.commarinbio.combdbiosciences.com.